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synthesis and chemical properties of dextropropoxyphene

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An In-depth Technical Guide to the Synthesis and Chemical Properties of Dextropropoxyphene

Introduction

Dextropropoxyphene is a synthetic opioid analgesic that is structurally related to methadone.[1] [2] Patented in 1955 and previously manufactured by Eli Lilly and Company, it was developed for the treatment of mild to moderate pain.[3] The analgesic effects of the drug are attributed solely to the dextro-isomer, dextropropoxyphene, while the levo-isomer is noted for its antitussive effects.[1][4][5] It functions primarily as a μ -opioid receptor agonist and also exhibits local anesthetic and cough suppressant properties.[3][6][7] Due to significant concerns regarding cardiac arrhythmias and the risk of fatal overdose, dextropropoxyphene has been withdrawn from the market in both Europe and the United States.[3][4][7] This guide provides a detailed overview of its chemical synthesis, physicochemical properties, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical Synthesis

The synthesis of dextropropoxyphene is a multi-step process, primarily involving the creation of a key carbinol precursor, followed by an acylation reaction. The most common precursor is α -d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol, also known as d-oxyphene.[8]

Experimental Protocols

Protocol 1: Synthesis of d-oxyphene (Precursor)



This synthesis involves a Grignard reaction.[9][10]

- Preparation of Amino Ketone: The synthesis begins with the preparation of β-dimethylaminobutyrophenone through the addition of dimethylamine to phenylpropenyl ketone.[10]
- Grignard Reaction: The resulting amino ketone undergoes a Grignard reaction with benzylmagnesium chloride. This reaction yields the amino, hydrochloride-carbinols, primarily the α- and β- isomers of 4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol hydrochloride (doxyphene).[9][10]
- Stereoisomer Resolution: The racemic mixture is resolved, often using dibenzoyl-(-)-tartaric acid, to isolate the desired (-)-isomer of β-dimethylamino-α-methylpropiophenone, which is then used to produce the (+) or (d) isomer of the final carbinol precursor.[8][10]

Protocol 2: Acylation of d-oxyphene to Dextropropoxyphene

Two primary methods for the acylation of d-oxyphene are documented: reaction with propionic anhydride and reaction with propionyl chloride.

- Method A: Acylation with Propionic Anhydride[10][11]
 - To a 5-liter flask equipped with a stirrer, nitrogen feed, thermometer, and heating mantle, add 2.0 kg (7.06 moles) of d-oxyphene.
 - Add 2.0 L (15.6 moles) of propionic anhydride with stirring and heating.[11]
 - Raise the temperature to 75-80°C over 35 minutes and maintain it at no more than 81°C for four hours.[11]
 - Cool the mixture to room temperature.
 - Add the reaction mixture dropwise to 10.0 L of deionized water over 30 minutes.
 - Raise the pH to approximately 8.8 by adding ammonium hydroxide to precipitate the free base (d-propoxyphene).[10]

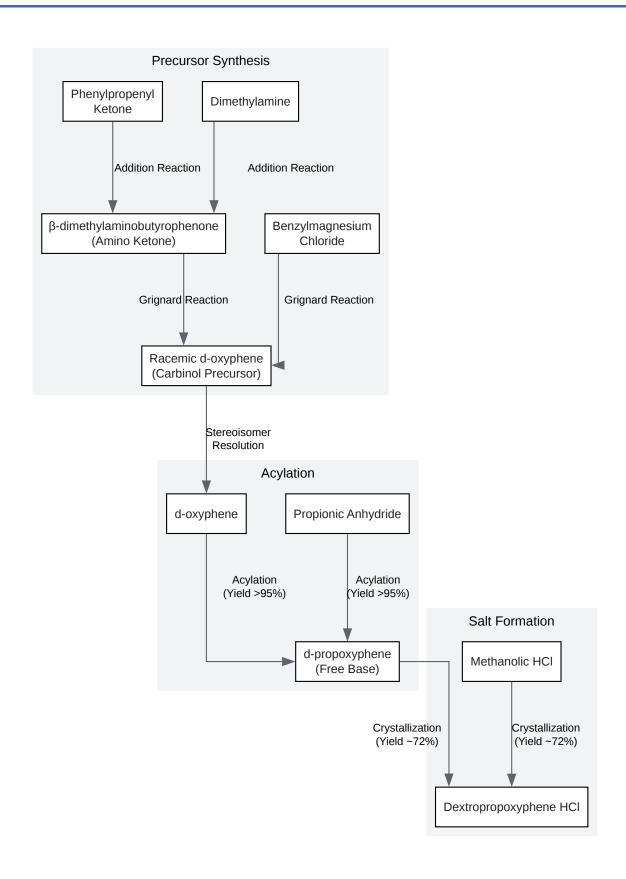


- The precipitate is then chilled, filtered, and dried. This method can achieve yields exceeding 95%.[10][12]
- Method B: Acylation with Propionyl Chloride and Thionyl Chloride[8]
 - React d-oxyphene with propionyl chloride in a suitable solvent, such as dichloromethane.
 [8]
 - Add thionyl chloride to the mixture and stir for approximately one hour.[8]
 - Remove the solvent and other volatile components by vacuum distillation, leaving a heavy oil.
 - Add ethyl acetate to the oil and stir for two hours to induce the precipitation of a fine white solid.
 - Collect the solid product (α-d propoxyphene) by vacuum filtration, wash thoroughly with ethyl acetate, and dry. This process has reported yields of 76%.[8]

Protocol 3: Conversion to Hydrochloride Salt[10][11]

- Dissolve 100 g of the prepared d-propoxyphene free base in 481 mL of ethyl acetate.[10][11]
- Add 26.0 mL of methanolic HCl (11.7 M).[10][11]
- Warm the mixture to 30-40°C to facilitate slow crystallization.[10][11]
- Cool the mixture to below 5°C and filter the crystals.
- Wash the crystals with cold ethyl acetate. The reported yield for this step is 72%.[10][11]





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Caption: General workflow for the synthesis of Dextropropoxyphene HCl.



Chemical Properties

The chemical and physical properties of dextropropoxyphene and its commonly used hydrochloride salt are summarized below.

Data Presentation

Table 1: Physicochemical Properties of Dextropropoxyphene and Dextropropoxyphene HCI

Property	Dextropropoxyphe ne	Dextropropoxyphe ne HCI	Reference(s)
Molecular Formula	C22H29NO2	C22H30CINO2	[2][5][13]
Molecular Weight	339.5 g/mol	375.9 g/mol	[2][5][13]
Appearance	White crystalline powder	White crystalline powder	[14][15][16]
Taste	Bitter	Bitter	[14][15]
Melting Point	75-76 °C	-	[13][17]
Solubility	4.19e-03 g/L in water	Freely soluble in water, soluble in alcohol	[13][14][16]
рКа	6.3 (in 50% aq EtOH)	-	[17]
LogP	4.4	-	[13]
Topological Polar Surface Area	29.5 Ų	29.5 Ų	[5][13]

Table 2: Pharmacokinetic Properties of Dextropropoxyphene



Parameter	Value	Reference(s)
Bioavailability	~40% (Oral)	[6]
Time to Peak Concentration (Tmax)	2 to 2.5 hours	[18]
Peak Plasma Concentration (Cmax)	0.05 to 0.1 μg/mL	[18]
Volume of Distribution (Vd)	12-26 L/kg	[18]
Metabolism	Hepatic, primarily via CYP3A4- mediated N-demethylation to norpropoxyphene.	[1][4][6][18][19]
Elimination Half-Life	6-12 hours	[1][6][16]
Metabolite Half-Life (norpropoxyphene)	30-36 hours	[6][16][19]
Excretion	Primarily renal (urine)	[1][6][19]

Mechanism of Action

Dextropropoxyphene exerts its analgesic effect by acting as a weak agonist at μ -opioid receptors within the central nervous system (CNS).[6][7][18] Its binding affinity is highest for the μ -opioid receptor compared to δ - and κ -opioid receptors.[18] The activation of these G-protein coupled receptors initiates a cascade of intracellular events.

The binding of dextropropoxyphene stimulates the exchange of Guanosine Triphosphate (GTP) for Guanosine Diphosphate (GDP) on the G-protein complex.[1][9] This leads to the inhibition of the effector enzyme adenylate cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4][7][9]

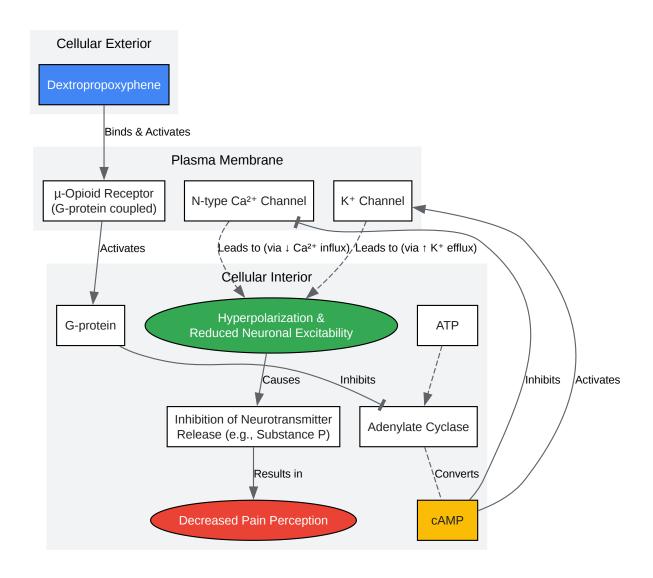
This reduction in cAMP has two main consequences:

• Closure of N-type voltage-operated calcium channels, which reduces calcium ion influx.[4][7]



• Opening of calcium-dependent inwardly rectifying potassium channels, which increases potassium ion conductance.[4][7]

The combined effect of these ion channel modulations is a hyperpolarization of the neuronal membrane, which reduces neuronal excitability.[4][7][9] This ultimately inhibits the release of nociceptive neurotransmitters, including Substance P, GABA, dopamine, acetylcholine, and noradrenaline, thereby decreasing the perception of pain.[1][4][9]



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Caption: Signaling pathway for Dextropropoxyphene's analgesic action.

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